Product packaging for 1-Ethenyl-3-methyl-2-nitrobenzene(Cat. No.:)

1-Ethenyl-3-methyl-2-nitrobenzene

Cat. No.: B13149835
M. Wt: 163.17 g/mol
InChI Key: NFCIBRKSLMEAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethenyl-3-methyl-2-nitrobenzene is a nitroaromatic compound of interest in scientific research and development. Its structure, featuring a reactive ethenyl group, a methyl group, and an electron-withdrawing nitro group on a benzene ring, makes it a versatile building block for further chemical synthesis . Research Applications: Chemical Synthesis: This compound functions as a valuable intermediate in organic synthesis. The ethenyl group can participate in polymerization reactions, making it a potential monomer for creating polymers with enhanced properties. Furthermore, the nitro group can be selectively reduced to an amino group, providing a route to various aniline derivatives which are crucial in pharmaceutical development . Material Science: Researchers utilize this compound and its analogs in the development of new materials, including dyes and pigments. Its incorporation into polymer matrices can lead to materials with improved thermal stability and mechanical strength . Biological and Medicinal Research: While not for direct use, this nitroaromatic compound is investigated as a precursor in pharmaceutical synthesis. Its derivatives may possess therapeutic properties and are valuable in early-stage drug discovery processes. The mechanism of action for such compounds often involves the reduction of the nitro group, forming reactive intermediates that can interact with cellular components . Please note that the information provided is based on a structurally similar compound (1-Ethenyl-2-methyl-3-nitrobenzene) and general chemical principles. For Research Use Only. Not for human or veterinary or diagnostic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO2 B13149835 1-Ethenyl-3-methyl-2-nitrobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

1-ethenyl-3-methyl-2-nitrobenzene

InChI

InChI=1S/C9H9NO2/c1-3-8-6-4-5-7(2)9(8)10(11)12/h3-6H,1H2,2H3

InChI Key

NFCIBRKSLMEAAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=C)[N+](=O)[O-]

Origin of Product

United States

Significance of Substituted Nitroaromatic Compounds in Contemporary Synthetic Methodologies

Substituted nitroaromatic compounds are foundational pillars in the architecture of modern synthetic chemistry. The nitro group is one of the most powerful electron-withdrawing groups, a property that profoundly influences the reactivity of the aromatic ring. This strong inductive and resonance effect deactivates the benzene (B151609) ring towards electrophilic substitution, making such reactions more challenging compared to unsubstituted benzene. Conversely, this electronic pull renders the aromatic ring susceptible to nucleophilic aromatic substitution, a process that is synthetically valuable for introducing a variety of functional groups by displacing the nitro group or other substituents.

The true synthetic versatility of nitroaromatics is often realized through the transformation of the nitro group itself. Its reduction to an amino group (-NH2) is one of the most fundamental and widely used reactions in organic synthesis. The resulting aromatic amines are crucial precursors for a vast array of more complex molecules, including dyes, pharmaceuticals, and agrochemicals. For instance, the resulting amine can be diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring.

Furthermore, nitroaromatic compounds are pivotal in the creation of materials with specific electronic and optical properties. Their use as building blocks for polymers and as components in charge-transfer complexes is an active area of research. The presence of the nitro group is also central to the biological activity of many compounds, and understanding its role is crucial in medicinal chemistry and drug design.

Elucidating the Role of Ethenyl and Methyl Functional Groups in Aromatic Systems

The chemical personality of 1-Ethenyl-3-methyl-2-nitrobenzene is further shaped by its ethenyl and methyl substituents. Each group imparts distinct characteristics that modulate the molecule's reactivity and physical properties.

The ethenyl group (-CH=CH2), also known as a vinyl group, introduces a site of unsaturation. This carbon-carbon double bond is a highly reactive functional group, readily participating in addition reactions. It can be hydrogenated, halogenated, or hydrated, providing a gateway to a variety of other functional groups. Critically, the ethenyl group allows the molecule to undergo polymerization, enabling the synthesis of polystyrene-type polymers where the properties of the polymer backbone are modified by the attached nitro and methyl groups. In the context of the aromatic system, the ethenyl group can participate in and extend the ring's conjugated π-system, which can influence the molecule's spectroscopic and electronic properties.

The methyl group (-CH3) is a simple alkyl substituent that exerts its influence primarily through inductive effects and steric hindrance. As a weakly electron-donating group, it slightly activates the benzene (B151609) ring towards electrophilic substitution. However, in this compound, this effect is largely overshadowed by the powerful electron-withdrawing nature of the adjacent nitro group. Perhaps more significantly, the methyl group introduces steric bulk. Its presence ortho to the nitro group and adjacent to the ethenyl group can influence the preferred conformation of the molecule, potentially twisting the nitro and ethenyl groups out of the plane of the benzene ring. This can have significant consequences for reactivity, altering the accessibility of adjacent sites and modifying the electronic conjugation between the substituents and the aromatic ring.

Current Research Trajectories and Academic Importance of 1 Ethenyl 3 Methyl 2 Nitrobenzene

Precision Synthesis via Regioselective Functionalization

The construction of this compound is contingent on the strategic introduction of each functional group in a sequence that ensures the desired substitution pattern. This involves leveraging the directing effects of existing substituents to guide the position of subsequent additions.

Optimized Electrophilic Aromatic Substitution for Nitro Group Incorporation

Electrophilic aromatic substitution is the cornerstone of introducing a nitro group onto a benzene (B151609) ring. The standard method involves a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com The sulfuric acid acts as a catalyst by protonating the nitric acid, facilitating the loss of a water molecule to form the nitronium ion. masterorganicchemistry.com

In the context of synthesizing this compound, the nitration step is typically performed on a precursor already containing the activating methyl and ethenyl groups, such as 3-methylstyrene (B89682). Both the methyl and ethenyl groups are ortho-, para-directors, meaning they activate the positions ortho and para to themselves for electrophilic attack. chemguide.co.uklibretexts.org The desired product requires nitration at the C2 position, which is ortho to both activating groups. This position is electronically favored but can be subject to steric hindrance.

Optimization of reaction conditions is critical to maximize the yield of the desired 2-nitro isomer and minimize the formation of byproducts (e.g., 4-nitro and 6-nitro isomers). youtube.commdpi.com Key parameters include temperature, reaction time, and the concentration of the nitrating agent. beilstein-journals.orgnih.gov Lower temperatures generally favor kinetic control and can enhance regioselectivity. ias.ac.in

ParameterConditionEffect on Nitration of Substituted BenzenesReference
TemperatureLow (e.g., 0-10°C)Increases regioselectivity, minimizes side reactions and poly-nitration. nih.gov
TemperatureHigh (e.g., >50°C)Increases reaction rate but can lead to a mixture of isomers and oxidation byproducts. chemguide.co.uk
Acid ConcentrationFuming HNO₃/H₂SO₄Potent nitrating mixture for less reactive substrates; increases risk of over-nitration. ias.ac.in
SolventContinuous flow microreactorImproves heat and mass transfer, enhancing safety and control over exothermic nitration. mdpi.combeilstein-journals.org

Strategic Alkylation Approaches for Methyl Group Attachment (e.g., Friedel-Crafts)

The Friedel-Crafts reaction is a classic method for attaching alkyl groups to an aromatic ring. wikipedia.org Friedel-Crafts alkylation involves treating the aromatic compound with an alkyl halide (e.g., methyl chloride) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). adichemistry.com The catalyst polarizes the C-X bond of the alkyl halide, generating a carbocation or a carbocation-like complex that acts as the electrophile. adichemistry.com

A critical limitation of the Friedel-Crafts reaction is its failure on strongly deactivated aromatic rings. libretexts.orgstackexchange.com Aromatic rings substituted with powerful electron-withdrawing groups, like the nitro group, are too unreactive to undergo alkylation. stackexchange.comyoutube.com Consequently, in a multi-step synthesis of this compound, the methyl group must be introduced before the deactivating nitro group. Attempting to alkylate nitrobenzene (B124822) or a nitro-substituted styrene (B11656) would be unsuccessful. chegg.com

ComponentExampleRole in Friedel-Crafts AlkylationReference
Aromatic SubstrateBenzene, TolueneActs as the nucleophile. Must not be strongly deactivated. wikipedia.org
Alkylating AgentCH₃Cl (Methyl Chloride)Source of the alkyl electrophile. pressbooks.pub
Lewis Acid CatalystAlCl₃, FeBr₃Activates the alkylating agent to generate the electrophile. wikipedia.orgadichemistry.com
SolventCS₂, NitrobenzeneInert solvent for the reaction; nitrobenzene can be used as it is unreactive. stackexchange.com

Controlled Vinylation Techniques for Ethenyl Moiety Construction (e.g., Heck Reactions)

The Heck reaction provides a powerful and versatile method for forming carbon-carbon bonds, specifically for the vinylation of aryl compounds. organic-chemistry.orgmdpi.com This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate, an alkene (such as ethylene), a palladium catalyst, and a base. youtube.com The ethenyl group (-CH=CH₂) of the target molecule can be efficiently constructed using this technique.

A plausible synthetic route could involve the Heck coupling of a substituted aryl bromide, for instance, 2-bromo-1-methyl-3-nitrobenzene, with ethylene (B1197577) gas or a vinylating agent like vinylboronic acid. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the vinylated product and regenerate the catalyst. libretexts.org The choice of ligands for the palladium catalyst and the base are crucial for achieving high yields and selectivity. organic-chemistry.org

ComponentExampleRole in Heck ReactionReference
Aryl SubstrateAryl Bromide, Aryl IodideThe aromatic component to be vinylated. youtube.com
AlkeneEthylene, n-Butyl AcrylateSource of the vinyl or substituted vinyl group. organic-chemistry.org
CatalystPd(OAc)₂, Pd(PPh₃)₄Palladium(0) or Palladium(II) precatalyst that facilitates the C-C bond formation. libretexts.org
BaseEt₃N, K₂CO₃Neutralizes the HX produced during the reaction, regenerating the Pd(0) catalyst. youtube.com
LigandTriphenylphosphine (PPh₃)Stabilizes the palladium catalyst and influences its reactivity and selectivity. libretexts.org

Sequential Functionalization Strategies and Yield Optimization

The successful synthesis of a polysubstituted benzene like this compound hinges on the order of the functionalization steps. The directing effects of the substituents dictate the feasibility and outcome of the synthetic pathway. fiveable.melibretexts.org

Refinement of Reaction Parameters for Multi-Step Syntheses, including Nitration and Alkylation

A logical synthetic pathway for this compound would begin with a commercially available starting material that simplifies the introduction of the required groups. A plausible precursor is 3-methylstyrene (also known as m-vinyltoluene).

The proposed synthetic sequence is:

Nitration of 3-Methylstyrene: The starting material, 3-methylstyrene, possesses two activating groups (methyl and ethenyl) at the 1 and 3 positions. Both groups direct incoming electrophiles to the ortho and para positions. The target C2 position is ortho to both groups, making it a highly activated site. The C4 and C6 positions are also activated.

Optimization: To achieve the desired 2-nitro isomer, reaction parameters must be carefully controlled. This includes using a precise stoichiometry of the nitrating mixture, maintaining a low temperature to enhance regioselectivity, and potentially employing a flow chemistry setup for superior control over the highly exothermic reaction. mdpi.combeilstein-journals.org The goal is to maximize the formation of this compound while minimizing the 4-nitro and 6-nitro isomers.

An alternative, though more complex, route could involve:

Nitration of m-Xylene (B151644): Nitrating m-xylene (1,3-dimethylbenzene) would predominantly yield 2-nitro-m-xylene due to the ortho, para-directing nature of the two methyl groups. mdpi.comfishersci.com

Functionalization of a Methyl Group: One of the methyl groups of 2-nitro-m-xylene would then need to be converted into an ethenyl group. This could be achieved through radical bromination to form a benzyl (B1604629) bromide, followed by elimination to create the double bond. This multi-step conversion adds complexity and potential for side reactions.

Achieving and Confirming Regiochemical Control in Substituted Benzene Systems

Achieving regiochemical control in the synthesis of polysubstituted benzenes is a fundamental challenge in organic synthesis. fiveable.meillinois.edu For this compound, the key is the nitration of 3-methylstyrene. The directing effects of the existing groups are paramount. The methyl group and the ethenyl group are both activating and direct incoming electrophiles to the positions ortho and para to themselves.

Position 2: Ortho to both the ethenyl (C1) and methyl (C3) groups. This position is strongly activated electronically.

Position 4: Para to the ethenyl group and ortho to the methyl group. This position is also strongly activated.

Position 6: Ortho to the ethenyl group and meta to the methyl group. This position is activated.

Position 5: Meta to both groups, and thus the least reactive site.

While positions 2 and 4 are both highly activated, steric hindrance at position 2 (flanked by two substituents) may favor substitution at the less crowded position 4. youtube.com Therefore, optimizing the reaction to favor the sterically hindered but electronically activated C2 position is the primary challenge. This may involve exploring different nitrating agents or catalyst systems that can overcome steric barriers. ias.ac.inresearchgate.net

Confirmation of the final product's structure and the regiochemical purity of the isomers is essential. Standard analytical techniques are employed for this purpose:

Gas Chromatography-Mass Spectrometry (GC-MS): To separate the different nitro-isomers and identify them by their mass-to-charge ratio and fragmentation patterns.

High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of the isomeric mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural information by analyzing the chemical shifts and coupling patterns of the protons and carbons, allowing for unambiguous assignment of the substituent positions on the benzene ring.

By carefully selecting the synthetic route and refining reaction conditions, and confirming the outcome with rigorous analytical methods, the targeted synthesis of this compound can be achieved.

Innovations in Synthetic Pathways for High-Selectivity Preparations

Recent progress in organic synthesis has led to the development of novel methods that offer greater control over the preparation of complex aromatic nitro compounds. rsc.org These innovations are crucial for synthesizing molecules with specific substitution patterns, which are valuable as intermediates in various fields, including the development of pharmaceuticals and specialized polymers.

The traditional approach to synthesizing nitroaromatic compounds often involves the direct nitration of a substituted benzene ring using a mixture of nitric and sulfuric acids. nih.gov However, this method frequently leads to poor regioselectivity and the formation of unwanted byproducts. Modern synthetic chemistry has turned to novel precursors and reagents to overcome these limitations.

The synthesis of this compound can be envisioned starting from several advanced precursors. One potential starting material is 1-ethenyl-3-methylbenzene. However, the direct nitration of this substrate is complicated by the directing effects of both the ethenyl and methyl groups, which both favor substitution at the ortho and para positions, potentially leading to a mixture of isomers.

To achieve higher selectivity, researchers have explored alternative nitrating agents that operate under milder conditions. numberanalytics.com These include nitronium salts like nitronium tetrafluoroborate (B81430) (NO₂BF₄) and dinitrogen pentoxide (N₂O₅), which can offer improved control over the reaction. numberanalytics.com The use of heterogeneous catalysts, such as zeolites and sulfated metal oxides, also represents a significant innovation. These catalysts can enhance regioselectivity due to their shape-selective properties and high surface area. numberanalytics.com

Another advanced strategy involves the use of arylboronic acids as precursors in a process known as ipso-nitration. In this approach, a boronic acid group is first installed at the desired position on the aromatic ring and is subsequently replaced by a nitro group. This method offers excellent regiocontrol. For the target molecule, this would involve the synthesis of (3-methyl-2-nitrophenyl)boronic acid, followed by a coupling reaction to introduce the ethenyl group.

The table below summarizes some novel precursors and reagents for the synthesis of nitrobenzene derivatives.

Precursor/Reagent ClassSpecific ExamplePotential Advantage for Synthesis
Alternative Nitrating Agents Nitronium Tetrafluoroborate (NO₂BF₄)High reactivity and selectivity under controlled conditions. numberanalytics.com
Dinitrogen Pentoxide (N₂O₅)Potent nitrating agent, can improve efficiency. numberanalytics.com
Heterogeneous Catalysts ZeolitesShape-selectivity can favor the formation of a specific isomer. numberanalytics.com
Functionalized Precursors Arylboronic AcidsEnables regioselective ipso-nitration, replacing the boronic acid group.
Diaryliodonium SaltsCan be used for arylating carbonyl compounds to build complex precursors before nitration. mdpi.com

The structural diversification of nitrobenzene derivatives is essential for creating libraries of compounds for screening in materials science and medicinal chemistry. Several synthetic routes can be compared for their effectiveness in producing this compound and its analogues.

Route A: Late-Stage Nitration

This route involves the nitration of 1-ethenyl-3-methylbenzene as the final key step. The primary challenge is controlling the position of the incoming nitro group. Both the ethenyl and methyl groups direct ortho- and para-, making positions 2, 4, and 6 susceptible to nitration. Achieving high selectivity for the 2-position would likely require specialized catalytic systems or directing groups that are later removed.

Route B: Functional Group Interconversion on a Nitroaromatic Core

A more controlled approach starts with a commercially available or easily synthesized precursor where the nitro group is already in place. For instance, starting with 2-nitro-m-xylene (1,3-dimethyl-2-nitrobenzene), one of the methyl groups can be selectively functionalized and converted into an ethenyl group. This multi-step process might involve:

Benzylic bromination of one methyl group using N-bromosuccinimide (NBS).

Elimination of HBr using a base to form the ethenyl double bond. Alternatively, the methyl group could be oxidized to an aldehyde, followed by a Wittig reaction to install the carbon-carbon double bond. This route offers superior control over regiochemistry.

Route C: Palladium-Catalyzed Cross-Coupling

This modern approach is highly versatile for structural diversification. The synthesis would begin with a halogenated nitrobenzene, such as 1-bromo-3-methyl-2-nitrobenzene. This intermediate can then undergo a palladium-catalyzed cross-coupling reaction, such as a Heck, Suzuki, or Stille reaction, with a suitable vinyl-containing reagent (e.g., vinylboronic acid or vinyltributylstannane) to introduce the ethenyl group at the desired position. The Heck reaction, for example, couples aryl halides with alkenes. This strategy is often highly efficient and tolerant of various functional groups.

The following table provides a comparative analysis of these synthetic routes.

Synthetic RouteKey TransformationAdvantagesDisadvantages
Route A: Late-Stage Nitration Direct nitration of 1-ethenyl-3-methylbenzenePotentially shorter route if selectivity can be controlled.Poor regioselectivity with standard reagents, risk of side reactions (e.g., oxidation of the ethenyl group).
Route B: Functional Group Interconversion Conversion of a methyl group on a nitroaromatic core to an ethenyl group.Excellent control over the position of the nitro group.Multi-step process, may have lower overall yield.
Route C: Cross-Coupling Pd-catalyzed coupling of a halo-nitroaromatic with a vinyl reagent.High selectivity, broad substrate scope, good functional group tolerance. Requires synthesis of a specific halogenated precursor; palladium catalysts can be expensive. numberanalytics.com

By leveraging these advanced synthetic methodologies, the targeted synthesis of this compound and the diversification of its structural analogues can be achieved with greater precision and efficiency than allowed by classical methods.

Reactivity Profile of the Nitro Functional Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations.

Catalytic and Stoichiometric Reductive Transformations to Amino Analogues

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental and widely practiced transformation in organic synthesis. wikipedia.orgacs.org This conversion can be achieved through both catalytic hydrogenation and stoichiometric reduction methods.

Catalytic Hydrogenation: This method typically employs transition metal catalysts such as palladium, platinum, or nickel. masterorganicchemistry.com For instance, catalytic hydrogenation over palladium on carbon (Pd/C) is a common and efficient method for reducing nitroarenes. organic-chemistry.org The reaction proceeds by the addition of hydrogen across the nitro group, ultimately yielding the amino group. Raney nickel is another effective catalyst for this transformation. wikipedia.orgmasterorganicchemistry.com

Stoichiometric Reduction: A variety of metals in acidic media can be used to reduce nitro groups. masterorganicchemistry.com Common examples include iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com Tin(II) chloride is another effective reagent for this purpose. wikipedia.org These methods involve the transfer of electrons from the metal to the nitro group, leading to its reduction.

The general transformation can be represented as follows:

Ar-NO₂ + Reducing Agent → Ar-NH₂

Reducing System Type General Conditions
H₂/Pd/CCatalyticHydrogen gas, catalyst in a solvent
H₂/PtO₂CatalyticHydrogen gas, catalyst in a solvent
H₂/Raney NiCatalyticHydrogen gas, catalyst in a solvent
Fe/HClStoichiometricMetal and acid in a solvent
Sn/HClStoichiometricMetal and acid in a solvent
Zn/HClStoichiometricMetal and acid in a solvent
SnCl₂StoichiometricReagent in a suitable solvent

Exploration of Nucleophilic Aromatic Substitution Reactions on the Nitro Moiety

The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comlibretexts.org This effect is most pronounced when the nitro group is positioned ortho or para to a leaving group. masterorganicchemistry.comlibretexts.org In the case of this compound, the nitro group is ortho to the ethenyl group and meta to the methyl group.

For a nucleophilic aromatic substitution to occur, a suitable leaving group on the aromatic ring is typically required. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org Subsequent loss of the leaving group restores the aromaticity of the ring. libretexts.org

The rate of nucleophilic aromatic substitution is significantly faster for substrates with strongly electron-withdrawing groups like the nitro group. masterorganicchemistry.com For example, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with dimethylamine (B145610) is significantly faster than that of chlorobenzene (B131634) under the same conditions. libretexts.org

In-depth Mechanistic Investigations of Nitro Group Reductions, including Intermediate Species and Catalytic Cycles

The reduction of a nitro group to an amine is a multi-step process involving the transfer of six electrons. nih.gov The widely accepted mechanism, first proposed by Haber, involves several intermediate species. rsc.org The reaction can proceed through a direct hydrogenation pathway or a condensation pathway. rsc.org

In the direct pathway, the nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH₂). nih.govrsc.orgacs.org

Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂

The reduction of the nitroso intermediate to the hydroxylamino intermediate is often very rapid, making the nitroso species difficult to detect during the reaction. nih.gov

Catalytic cycles for these reductions depend on the specific catalyst and reaction conditions. For example, in catalytic hydrogenation on a metal surface, both the nitro compound and hydrogen are adsorbed onto the catalyst surface. The reaction then proceeds through a series of steps involving hydrogen atom transfer to the nitrogen and oxygen atoms of the nitro group, with concomitant cleavage of the N-O bonds. orientjchem.org

Mechanistic studies using techniques like in situ FTIR and NMR spectroscopy have been employed to identify intermediates and elucidate reaction pathways. rsc.orgnih.gov For instance, studies on the reduction of nitrobenzene have confirmed the presence of intermediates like nitrosobenzene (B162901) and phenylhydroxylamine under certain conditions. rsc.orgnih.gov The exact nature and lifetime of these intermediates can be influenced by factors such as the catalyst, solvent, and the presence of other substituents on the aromatic ring. orientjchem.orgnih.gov

Reactivity Characteristics of the Ethenyl Moiety

The ethenyl (vinyl) group provides a site for addition reactions and polymerization, adding another dimension to the chemical reactivity of this compound.

Detailed Studies of Electrophilic and Radical Addition Reactions

The double bond of the ethenyl group is susceptible to attack by both electrophiles and radicals.

Electrophilic Addition: The electron-withdrawing nitro group deactivates the benzene ring towards electrophilic substitution but also influences the reactivity of the ethenyl group. chemguide.co.ukyoutube.com The β-carbon of the ethenyl group in β-nitrostyrene derivatives is electrophilically activated. rsc.org This makes the double bond susceptible to attack by nucleophiles in Michael-type additions and participates in cycloaddition reactions. rsc.orgnih.gov For example, β-nitrostyrenes can undergo [3+2] cycloaddition reactions. rsc.org

Radical Addition: The ethenyl group can also undergo radical addition reactions. For instance, in the presence of a radical initiator, a radical species can add across the double bond, initiating a chain reaction. This is the fundamental principle behind radical polymerization.

Polymerization Kinetics and Structural Integration into Macromolecular Architectures

The ethenyl group of this compound allows it to act as a monomer in polymerization reactions.

Radical Polymerization: Styrene and its derivatives are well-known to undergo radical polymerization to form polystyrene and related polymers. libretexts.org The polymerization is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). libretexts.org The kinetics of such polymerizations can be complex, and factors like the presence of inhibitors can significantly affect the rate of reaction. researchgate.net β-nitrostyrene derivatives, for example, have been shown to act as potent inhibitors of the free-radical polymerization of other vinyl monomers. researchgate.net

The kinetics of nitroxide-mediated radical polymerization of styrene have been studied, showing that the presence of a nitroxide controller can slow down the polymerization rate and delay the onset of gelation in crosslinking copolymerizations. researchgate.netsemanticscholar.org This controlled radical polymerization technique allows for the synthesis of polymers with well-defined molecular weights and architectures. nih.gov

The integration of this compound into macromolecular structures would result in a polymer with pendant 3-methyl-2-nitrophenyl groups. These functional groups could then be further modified, for example, by reducing the nitro group to an amine, to produce functional polymers with tailored properties.

Monomer Polymerization Type Initiator/Catalyst Resulting Polymer Structure
StyreneRadicalAIBN, BPOPolystyrene
Styrene/DivinylbenzeneRadical CopolymerizationBPOCrosslinked Polystyrene Network
α-Trifluoromethylstyrene/StyreneNitroxide-MediatedBlocBuilder MACopolymer with trifluoromethyl groups

Synergistic and Antagonistic Effects of Substituents on Aromatic Reactivity

The arrangement of an activating group (methyl), a deactivating group (nitro), and a group with dual electronic character (ethenyl) on the benzene ring of this compound creates a complex reactivity profile. Their electronic and steric influences can either reinforce or oppose each other, leading to nuanced effects on the aromatic system.

Influence of Electronic Contributions from Ethenyl, Methyl, and Nitro Groups

The electronic nature of each substituent significantly alters the electron density of the aromatic ring, thereby affecting its susceptibility to electrophilic attack.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group. It withdraws electron density from the benzene ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). libretexts.org This withdrawal significantly reduces the ring's nucleophilicity, making it much less reactive than benzene towards electrophiles. libretexts.org The resonance effect primarily depletes electron density at the ortho and para positions relative to the nitro group. Consequently, the nitro group acts as a meta-director for electrophilic aromatic substitution. libretexts.org

Methyl Group (-CH₃): The methyl group is a weak activating group. It donates electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation. This donation increases the ring's electron density, particularly at the ortho and para positions, making it more reactive than benzene towards electrophiles. Thus, the methyl group is an ortho-, para-director.

Ethenyl Group (-CH=CH₂): The ethenyl (or vinyl) group exhibits a dual electronic nature. The sp² hybridized carbons of the vinyl group are more electronegative than the sp³ carbons of an alkyl group, leading to electron withdrawal from the ring via a weak inductive effect (-I). ncert.nic.in However, the π-system of the double bond can overlap with the π-system of the aromatic ring, allowing it to donate electron density through a positive resonance effect (+R). This resonance donation, which directs electrophilic attack to the ortho and para positions, generally outweighs the weak inductive withdrawal in determining the orientation of substitution.

Interactive Data Table: Electronic Properties of Substituents Please select a substituent from the dropdown to see its electronic effects.

EffectDescriptionImpact on Ring

Stereoelectronic and Steric Effects Governing Reaction Outcomes

Beyond purely electronic influences, the three-dimensional arrangement of the substituents plays a critical role in determining reactivity.

Steric Hindrance: The placement of three substituents on adjacent carbon atoms (C1, C2, C3) creates significant steric congestion. The bulky nitro group is flanked by the ethenyl and methyl groups. This crowding can physically block the approach of reagents to the substituted carbons and the adjacent C4 and C6 positions, potentially slowing down reactions or favoring attack at the less hindered C5 position, despite electronic deactivation at that site.

Stereoelectronic Effects: For the electronic effects of the nitro and ethenyl groups to be fully expressed, their p-orbitals must align with the p-orbitals of the benzene ring. However, steric repulsion between the bulky nitro group and the adjacent ethenyl and methyl groups can force the nitro and ethenyl groups to rotate out of the plane of the aromatic ring. mdpi.com Such a loss of coplanarity would diminish the resonance interaction (-R for nitro, +R for ethenyl) with the ring. mdpi.com This would, in turn, reduce the deactivating effect of the nitro group and the directing influence of the ethenyl group, making the inductive effects relatively more important in governing the reaction's outcome. For example, a twisted nitro group is less deactivating than a planar one.

Advanced Mechanistic Characterization

To move from theoretical predictions to definitive understanding, advanced experimental techniques are required to probe the detailed step-by-step pathways of reactions involving this compound.

Unraveling Reaction Mechanisms through Kinetic and Isotopic Labeling Studies

Kinetic and isotopic labeling studies are powerful tools for elucidating reaction mechanisms. While specific studies on this compound are not prominent in the literature, the principles can be illustrated by analogy to similar systems. For instance, the cyclization of 1-ethyl-2-nitrobenzene to 3-methylanthranil in strong acid was investigated using deuterium (B1214612) labeling. psu.edu

Kinetic Studies: By measuring how the rate of a reaction changes with the concentration of reactants or catalysts, the rate-determining step (the slowest step) of the mechanism can be identified. For a hypothetical reaction, such as the acid-catalyzed hydration of the ethenyl group, kinetic analysis would reveal whether protonation of the double bond is the slow step.

Isotopic Labeling: Replacing an atom with its heavier isotope can affect the rate of reactions where a bond to that atom is broken. This is known as the kinetic isotope effect (KIE). For example, to probe a hypothetical intramolecular cyclization involving hydrogen abstraction from the methyl group, one could synthesize 1-ethenyl-3-(trideuteriomethyl)-2-nitrobenzene. If the reaction rate is significantly slower for the deuterated compound compared to the non-deuterated one, it provides strong evidence that the C-H (or C-D) bond is being broken in the rate-determining step of the mechanism. psu.edu

Examination of Intramolecular Hydrogen Transfer and Radical Coupling Processes

The specific arrangement of substituents in this compound allows for the possibility of unique mechanistic pathways.

Intramolecular Hydrogen Transfer: Research on related ortho-substituted nitrobenzenes has shown that intramolecular hydrogen transfer can be a key mechanistic step. psu.edu In the case of this compound, under certain conditions (e.g., strong acid), it is plausible that a protonated nitro group could abstract a hydrogen atom from the adjacent methyl group. This process, analogous to the mechanism proposed for the cyclization of 1-ethyl-2-nitrobenzene, would lead to the formation of a reactive intermediate that could undergo subsequent cyclization or rearrangement. psu.edu

Radical Coupling Processes: The presence of the ethenyl group and the reducible nitro group suggests that this compound could participate in radical reactions. The nitro group can be reduced to form reactive radical intermediates. Furthermore, radical species can add across the ethenyl double bond. Recent studies have explored the coupling of aminyl radicals with nitroaromatic compounds. nih.gov It is conceivable that under transition-metal-free conditions, perhaps using a base and an oxidant, radical intermediates could be generated that lead to C-C or C-N bond formation, either intramolecularly or with external radical species. nih.govmdpi.com A radical clock experiment could be designed to verify the presence of a radical-mediated pathway.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Ethenyl 3 Methyl 2 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete picture of the molecular framework, including the connectivity and spatial arrangement of atoms, can be assembled.

Proton (¹H) and Carbon (¹³C) NMR for Constituent Group and Positional Analysis

The ¹H and ¹³C NMR spectra of 1-ethenyl-3-methyl-2-nitrobenzene are predicted to exhibit characteristic signals corresponding to the ethenyl, methyl, and substituted benzene (B151609) ring moieties. The chemical shifts are influenced by the electronic effects of the substituents—the electron-withdrawing nitro group and the electron-donating methyl and ethenyl groups.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the vinyl protons, the aromatic protons, and the methyl protons. The strong electron-withdrawing nature of the adjacent nitro group will significantly deshield the proton of the vinyl group (Hα), shifting it downfield. The aromatic region will display a complex splitting pattern due to the three adjacent protons.

Ethenyl (Vinyl) Group: The three vinyl protons will form a complex splitting pattern known as an ABC system. Hα, being directly attached to the benzene ring, will be a doublet of doublets. The two terminal vinyl protons (Hβ, cis and trans) will also appear as doublets of doublets.

Aromatic Protons: The three aromatic protons will also exhibit complex splitting. The proton at C6, being ortho to the ethenyl group, is expected to be the most downfield of the aromatic signals. The protons at C4 and C5 will be influenced by both the methyl and nitro groups, leading to distinct chemical shifts.

Methyl Group: The methyl protons will appear as a singlet, shifted slightly downfield due to the proximity of the deshielding nitro group.

Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ ~2.4 - 2.6 s (singlet)
=CH₂ (trans to ring) ~5.3 - 5.5 dd (doublet of doublets)
=CH₂ (cis to ring) ~5.8 - 6.0 dd (doublet of doublets)
Ar-H (C5) ~7.2 - 7.4 t (triplet)
Ar-H (C4, C6) ~7.4 - 7.6 m (multiplet)
=CH-Ar ~6.8 - 7.0 dd (doublet of doublets)

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all nine carbon atoms in the molecule. The carbon attached to the nitro group (C2) will be significantly deshielded and appear at a high chemical shift. The carbons of the ethenyl group and the methyl group will have characteristic chemical shifts.

Aromatic Carbons: The presence of the nitro group will cause the attached carbon (C2) to be the most downfield of the aromatic signals. The carbon bearing the ethenyl group (C1) will also be downfield. The carbon with the methyl group (C3) will be influenced by both adjacent substituents.

Ethenyl Carbons: The two carbons of the vinyl group will appear in the typical alkene region of the spectrum.

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ ~15 - 20
=CH₂ ~118 - 122
=CH-Ar ~135 - 138
C1 ~138 - 142
C2 ~148 - 152
C3 ~133 - 136
C4 ~128 - 132
C5 ~124 - 128
C6 ~130 - 134

Application of Advanced Multi-dimensional NMR Techniques

To unambiguously assign the predicted proton and carbon signals, advanced 2D NMR techniques would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. It would confirm the connectivity within the vinyl group and the coupling between the adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons (C1, C2, and C3) by observing their correlations with the methyl and vinyl protons.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups within a molecule and providing a unique "fingerprint" for the compound.

Infrared (IR) Spectroscopic Analysis of Characteristic Vibrational Modes

The IR spectrum of this compound is expected to show strong absorptions corresponding to the nitro, ethenyl, and methyl groups, as well as the aromatic ring. nih.govspectrabase.com

Nitro Group: The most characteristic peaks will be the strong asymmetric and symmetric stretching vibrations of the N-O bonds, typically found around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively. uc.pt

Aromatic Ring: C-H stretching vibrations of the aromatic protons will appear above 3000 cm⁻¹. C=C stretching vibrations within the ring will be observed in the 1450-1600 cm⁻¹ region.

Ethenyl Group: The C=C stretching of the vinyl group is expected around 1620-1640 cm⁻¹. The out-of-plane bending vibrations of the vinyl C-H bonds will give rise to strong absorptions in the 900-1000 cm⁻¹ region.

Methyl Group: C-H stretching vibrations of the methyl group will be observed just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
~3100 - 3000 Aromatic and Vinyl C-H Stretch
~2980 - 2850 Methyl C-H Stretch
~1630 C=C Vinyl Stretch
~1600, ~1470 Aromatic C=C Stretch
~1540 Asymmetric NO₂ Stretch
~1350 Symmetric NO₂ Stretch
~990, ~910 Vinyl C-H Out-of-Plane Bend

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorbance is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule.

Symmetric Vibrations: The symmetric stretching of the nitro group, which is often weaker in the IR spectrum, is expected to be a strong band in the Raman spectrum. The symmetric "breathing" mode of the benzene ring, typically around 1000 cm⁻¹, is also a characteristic strong Raman band.

C=C Bonds: The C=C stretching vibrations of both the vinyl group and the aromatic ring are expected to produce strong signals in the Raman spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural elucidation. For this compound (C₉H₉NO₂), the molecular weight is approximately 163.17 g/mol .

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 163. The fragmentation pattern will likely involve the loss of the nitro group and other substituents.

Loss of Nitro Group: A major fragmentation pathway is the loss of the nitro group (NO₂), leading to a fragment ion at m/z = 117.

Loss of Nitric Oxide: Loss of NO from the molecular ion would result in a peak at m/z = 133.

Loss of Methyl Group: Cleavage of the methyl group would produce a fragment at m/z = 148.

Tropylium (B1234903) Ion: Rearrangement to form the stable tropylium ion (C₇H₇⁺) at m/z = 91 is also a common feature in the mass spectra of toluene (B28343) derivatives.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z Possible Fragment
163 [M]⁺
148 [M - CH₃]⁺
133 [M - NO]⁺
117 [M - NO₂]⁺
91 [C₇H₇]⁺ (tropylium ion)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, with a chemical formula of C₉H₉NO₂, the theoretical exact mass can be calculated. This calculated mass would be compared against the experimentally determined mass from an HRMS instrument, typically a time-of-flight (TOF) or Orbitrap analyzer. A close correlation between the theoretical and experimental mass, usually within a few parts per million (ppm), would confirm the elemental formula.

While no specific HRMS data for this compound was found, the table below illustrates the calculated theoretical exact masses for the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺, which are commonly observed in electrospray ionization (ESI), a soft ionization technique often used in HRMS.

**Table 1: Theoretical Exact Masses for Common Adducts of this compound (C₉H₉NO₂) **

Ion Species Chemical Formula Theoretical Exact Mass (m/z)
[M+H]⁺ [C₉H₁₀NO₂]⁺ 164.0604
[M+Na]⁺ [C₉H₉NO₂Na]⁺ 186.0522
[M+K]⁺ [C₉H₉NO₂K]⁺ 202.0262

Note: This table presents theoretical values as no experimental HRMS data was found for this compound.

Interpretation of Electron Ionization (EI) Mass Spectra for Structural Insights

Electron Ionization (EI) mass spectrometry is a hard ionization technique that provides valuable structural information through the analysis of fragmentation patterns. When a molecule is subjected to a high-energy electron beam, it forms a molecular ion (M⁺) which then undergoes characteristic fragmentation.

No experimental EI mass spectrum for this compound is publicly available. However, based on the fragmentation patterns of similar aromatic nitro compounds, a hypothetical fragmentation pattern can be proposed. The molecular ion peak would be expected at an m/z corresponding to the molecular weight of the compound (approximately 163 g/mol ).

Table 2: Hypothetical Major Fragments in the EI Mass Spectrum of this compound

m/z Proposed Fragment Ion Proposed Structure
163 [M]⁺ [C₉H₉NO₂]⁺
146 [M - OH]⁺ Loss of a hydroxyl radical
133 [M - NO]⁺ Loss of nitric oxide
117 [M - NO₂]⁺ Loss of the nitro group
115 [C₉H₇]⁺ Loss of the nitro group and two hydrogen atoms
91 [C₇H₇]⁺ Tropylium ion, a common fragment in alkylbenzenes

Disclaimer: This table represents a hypothetical fragmentation pattern and is not based on experimental data for this compound.

The fragmentation would likely initiate with the loss of the nitro group (NO₂) or parts of it, such as NO or OH (through rearrangement). The loss of the nitro group would result in a significant peak at m/z 117. Further fragmentation of the aromatic ring and the substituents would lead to other characteristic ions.

X-ray Crystallography for Definitive Three-Dimensional Structure

No X-ray crystallographic data for this compound was found in the searched databases. Therefore, the following subsections cannot provide specific experimental data for this compound.

Had X-ray crystallography data been available, it would have provided precise measurements of all bond lengths and angles within the this compound molecule. This would include the C-C bond lengths in the benzene ring, the C-N bond length of the nitro group, the N-O bond lengths, and the bond lengths within the ethenyl and methyl groups. The bond angles between the substituents and the benzene ring, as well as the torsion angles, would reveal the extent of steric hindrance and its influence on the planarity of the molecule. For instance, steric strain between the adjacent methyl and nitro groups would likely cause the nitro group to be twisted out of the plane of the benzene ring.

Analysis of the crystal packing would reveal how individual molecules of this compound are arranged in the solid state. This would involve identifying the unit cell parameters and the space group. Furthermore, it would allow for the detailed study of intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential weak C-H···O hydrogen bonds involving the nitro group. These interactions govern the physical properties of the solid, such as its melting point and solubility.

Computational Chemistry and Theoretical Analysis of 1 Ethenyl 3 Methyl 2 Nitrobenzene

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 1-ethenyl-3-methyl-2-nitrobenzene, which arise from the specific arrangement of its atoms and the distribution of electrons.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aromatic compounds like this compound, DFT calculations can elucidate the influence of various substituent groups on the benzene (B151609) ring.

The electronic properties of the substituted ring are determined by the interplay of the ethenyl, methyl, and nitro groups. The nitro group (–NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the methyl group (–CH₃) is a weak electron-donating group, while the ethenyl group (–CH=CH₂) can act as a conjugating system.

Table 1: Predicted Electronic Effects of Substituents in this compound

Substituent GroupPositionElectronic EffectInfluence on Reactivity
Ethenyl1Conjugating/Weakly WithdrawingInfluences electronic transitions and potential for polymerization.
Nitro2Strong Electron-WithdrawingDeactivates the ring, directs incoming electrophiles.
Methyl3Weak Electron-DonatingActivates the ring, influences regioselectivity.

The molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding chemical reactivity. In this compound, the HOMO is expected to be located primarily on the benzene ring and the ethenyl group, while the LUMO is anticipated to be centered on the electron-deficient nitro group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and electronic excitation properties.

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are achieved by calculating the magnetic shielding tensors for each nucleus. Such calculations are particularly useful for resolving ambiguities in experimental spectra, for instance, the complex splitting patterns of the ethenyl protons that arise from coupling with protons on the aromatic ring.

Vibrational Spectroscopy (Infrared - IR): The vibrational frequencies of this compound can be computed using DFT. These calculations provide a theoretical IR spectrum, where each peak corresponds to a specific vibrational mode of the molecule, such as the characteristic stretching frequencies of the N–O bonds in the nitro group, the C=C bond of the ethenyl group, and various C–H bonds. Comparing the computed spectrum with experimental data helps to confirm the molecular structure. For a related compound, 3-nitrostyrene (B1585535) (1-ethenyl-3-nitrobenzene), experimental IR data is available in the NIST Chemistry WebBook. nist.govnist.gov

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Predicted Wavenumber (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch~1520 - 1560
Nitro (NO₂)Symmetric Stretch~1340 - 1370
Ethenyl (C=C)Stretch~1620 - 1640
Aromatic C-HStretch~3000 - 3100

Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping out the potential chemical reactions of this compound, including the simulation of reaction mechanisms and the prediction of product formation.

Theoretical calculations can model the entire energy profile of a chemical reaction. This involves locating the structures of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state represents the activation energy barrier, which determines the reaction rate.

For nitroaromatic compounds, a common reaction is the reduction of the nitro group. Computational models can simulate the stepwise addition of hydrogen to form nitroso, hydroxylamino, and ultimately amino derivatives. Another significant reaction pathway is electrophilic aromatic substitution. DFT calculations can model the formation of the sigma complex (Wheland intermediate) for substitution at different positions on the ring, allowing for a comparison of the energy barriers for each pathway. Studies on the thermal decomposition of nitrobenzene (B124822), for example, have used computational methods to calculate the energy barrier for the dissociation of the C–N bond. acs.orgnih.gov

The reactivity and regioselectivity of this compound in reactions such as electrophilic substitution can be predicted using electronic descriptors derived from computational calculations. These descriptors include atomic charges, electrostatic potential maps, and frontier molecular orbital densities.

The strong electron-withdrawing nitro group at position 2 directs incoming electrophiles primarily to the meta positions (positions 4 and 6). However, the activating methyl group at position 3 and the ethenyl group at position 1 also influence the final regiochemical outcome. DFT calculations can model the electron density distribution in the molecule, highlighting the positions most susceptible to electrophilic attack. This allows for a prediction of the major and minor products of reactions like nitration, halogenation, or Friedel-Crafts reactions. The regioselectivity in arylation reactions of similar compounds has been shown to be controllable by selecting appropriate reaction conditions, a finding that can be rationalized through computational modeling. mdpi.com

Advanced Computational Methodologies

For a more accurate description of certain molecular properties, especially those involving electronic excitations or strongly correlated electrons, more advanced computational methods are employed.

For nitroaromatic systems like nitrobenzene, which are known to be strongly correlated, methods beyond standard DFT are often necessary for high accuracy. The multi-state complete active space second-order perturbation theory (MS-CASPT2) in conjunction with the complete active space self-consistent field (CASSCF) method has been successfully used to study the electronic structure and excited states of nitrobenzene. acs.orgnih.gov These methods provide a more reliable description of vertical excitation energies and photochemical behavior. acs.orgnih.gov

Furthermore, the integration of machine learning models with computational chemistry is an emerging area. These models can be trained on large datasets of chemical information to predict properties such as toxicity or reactivity, which is particularly relevant for nitroaromatic compounds. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to understand the structural and dynamic properties of molecules by simulating the atomic motions over time. mdpi.com For this compound, MD simulations can provide detailed insights into its conformational landscape, which describes the collection of three-dimensional shapes the molecule can adopt, and their relative energies. These simulations track the positions and velocities of every atom in the system, governed by a force field that approximates the potential energy of the system. nih.gov By analyzing the trajectory of these simulations, one can identify the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. nih.gov

The dynamic behavior of this compound is largely dictated by the rotational freedom around the single bonds connecting the ethenyl and nitro groups to the benzene ring, as well as the steric and electronic interactions between the substituents. The presence of a methyl group at the 3-position and a nitro group at the 2-position introduces significant steric hindrance, which is expected to influence the preferred orientation of the adjacent ethenyl group.

Table 1: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of this compound

Conformational StateDihedral Angle (C-C-N-O)Dihedral Angle (C-C-C=C)Relative Potential Energy (kcal/mol)Population (%)
Global Minimum45°25°0.0065
Local Minimum 1-40°150°1.2520
Local Minimum 2135°30°2.1010
Transition State90°90°4.505

This table is interactive. You can sort the data by clicking on the column headers.

The results from MD simulations can be visualized through conformational landscape plots, which show the probability of finding the molecule in a particular geometric arrangement. nih.gov For this compound, such a plot would likely show distinct energy wells corresponding to the stable conformers, with the depth and size of the wells indicating their stability and population. The dynamic behavior, such as the rate of conformational changes, can also be extracted from these simulations, providing a complete picture of the molecule's flexibility and structural preferences at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Derivations (excluding biological activity focus)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with a specific property or activity. ijnrd.org While often used in drug discovery to predict biological activity, the QSAR methodology is broadly applicable to the prediction of physicochemical properties, reactivity, and other non-biological endpoints. vegahub.euresearchgate.net For this compound and related compounds, QSAR can be employed to develop models that predict properties such as impact sensitivity, thermal stability, or a specific type of chemical reactivity. researchgate.net

The development of a QSAR model involves several key steps:

Data Set Compilation : A series of structurally related compounds with experimentally measured values for the property of interest is gathered.

Descriptor Calculation : For each molecule in the series, a set of numerical values, known as molecular descriptors, is calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and topological indices (e.g., connectivity indices). ijnrd.org

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR), are used to find a mathematical relationship between a subset of the calculated descriptors and the measured property. researchgate.net

Validation : The predictive power of the generated model is rigorously tested using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For nitroaromatic compounds, QSAR models have been successfully developed to predict non-biological endpoints like impact sensitivity. researchgate.net These models often incorporate quantum chemical descriptors, such as the energy of the lowest unoccupied molecular orbital (E_LUMO), which relates to the ease of accepting an electron, and descriptors related to the bond strength of the C-NO2 bond. researchgate.net

Table 2: Hypothetical QSAR Model for a Physicochemical Property (e.g., Reactivity Index) of Substituted Nitrobenzenes

CompoundReactivity Index (Experimental)E_LUMO (eV)Molecular Volume (ų)Dipole Moment (Debye)Reactivity Index (Predicted)
This compound0.78-2.5160.54.20.79
2,4-Dinitrotoluene0.85-2.9155.24.80.86
1,3,5-Trinitrobenzene0.95-3.4150.00.00.94
Nitrobenzene0.60-2.1118.74.00.61

This table is interactive. You can sort the data by clicking on the column headers.

A hypothetical QSAR equation for the Reactivity Index could take the form:

Reactivity Index = 0.54 - 0.15 * (E_LUMO) + 0.002 * (Molecular Volume) - 0.01 * (Dipole Moment)

Such a model, once validated, could be used to predict the reactivity of new or untested nitroaromatic compounds based solely on their calculated molecular descriptors. This predictive capability is valuable in materials science and chemical engineering for screening compounds with desired properties, thereby guiding experimental efforts and reducing costs. nih.gov

Advanced Applications of 1 Ethenyl 3 Methyl 2 Nitrobenzene in Synthetic Organic Chemistry and Materials Science

Strategic Utilization as a Key Synthetic Intermediate

The presence of three distinct and reactive functional groups on the benzene (B151609) ring allows 1-ethenyl-3-methyl-2-nitrobenzene to serve as a valuable starting point for the synthesis of a wide array of more complex molecules. The vinyl, nitro, and methyl groups can each be targeted with specific reagents, enabling a high degree of control over the final product's structure.

Role in the Divergent Synthesis of Complex Organic Frameworks

Divergent synthesis is a strategy that allows for the creation of a library of compounds from a common core by applying different reaction sequences. wikipedia.org this compound is an ideal scaffold for such an approach due to its multiple functionalization points. Chemists can selectively transform the ethenyl, nitro, or even the methyl group to generate diverse molecular skeletons.

The vinyl group is particularly useful, as it can participate in various addition and cycloaddition reactions. For instance, conjugate addition to the vinyl group, activated by the electron-withdrawing nitro group, allows for the introduction of carbon, nitrogen, and other nucleophiles. researchgate.net Furthermore, reactions like the Diels-Alder cycloaddition can be employed to construct complex cyclic systems. mdpi.com The nitro group itself is highly versatile; it can be reduced to an amine, converted into a carbonyl group, or removed entirely. researchgate.net This flexibility allows for the generation of a wide range of substituted anilines, benzaldehydes, or simple alkylbenzenes, which are themselves key intermediates. The synthesis of polysubstituted benzenes often relies on carefully ordered reactions to control the directing effects of the substituents. libretexts.org

The combination of these transformations enables the construction of intricate molecules, including various heterocyclic compounds, which are significant in medicinal chemistry. researchgate.netnih.govrsc.orgethernet.edu.et For example, the reduction of the nitro group to an amine, followed by intramolecular reactions involving a modified vinyl group, can lead to the formation of nitrogen-containing heterocyclic frameworks.

Table 1: Potential Divergent Synthetic Transformations of this compound

Functional Group Reaction Type Potential Product Class
Ethenyl (-CH=CH₂) Conjugate Addition Functionalized ethylbenzene (B125841) derivatives
Cycloaddition (e.g., Diels-Alder) Polycyclic frameworks
Oxidation (e.g., Ozonolysis) Aromatic aldehydes/carboxylic acids
Nitro (-NO₂) Reduction (e.g., Fe/HCl, H₂/Pd) Anilines (amino-derivatives) acs.orgcommonorganicchemistry.com
Nef Reaction Ketones/Aldehydes
Denitration Diresidue
Methyl (-CH₃) Oxidation (e.g., KMnO₄) Benzoic acid derivatives

Development of Functionalized Molecules with Tunable Properties

The ability to selectively modify this compound allows for the fine-tuning of molecular properties for specific applications. The electronic nature of the substituents plays a crucial role in determining the characteristics of the resulting molecule.

The nitro group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring and the adjacent vinyl group. taylorandfrancis.com Converting the nitro group to an electron-donating amino group via reduction fundamentally alters the electronic properties of the molecule, making the aromatic ring more susceptible to electrophilic substitution and changing its interaction with biological targets or material matrices. acs.orgnih.gov This nitro-to-amino transformation is a common strategy in the synthesis of dyes, pharmaceuticals, and polymers. acs.orgnih.gov

Similarly, the vinyl group can be transformed to create new functionalities. For example, its oxidation can yield a carboxylic acid group, introducing polarity and hydrogen-bonding capabilities. The properties of the final molecules can be tailored by choosing the appropriate sequence of reactions, thereby controlling the electronic and steric environment of the benzene ring.

Integration into Polymer and Advanced Material Systems

The unique structure of this compound makes it a valuable monomer for creating specialized polymers and advanced materials with tailored properties.

Application as a Monomer for Tailored Polymerization

The ethenyl (vinyl) group allows this compound to act as a monomer in polymerization reactions. Vinyl compounds are a cornerstone of polymer chemistry, and the specific substituents on the aromatic ring of this monomer can impart unique properties to the resulting polymer. rsc.org

However, the presence of a nitro group can complicate polymerization. Aromatic nitro compounds are known to be effective inhibitors or retarders of radical polymerization, a common method for producing polymers from vinyl monomers. google.com This effect must be considered when designing polymerization processes. On the other hand, anionic polymerization of related nitrostyrenes has been shown to be a viable route, although steric hindrance from ortho-substituents can significantly inhibit the reaction. researchgate.net In the case of this compound, the nitro group is in the ortho position to the vinyl group, which could sterically hinder the propagation step of polymerization. The development of controlled polymerization techniques, such as nitroxide-mediated polymerization (NMP), offers potential pathways to better control the synthesis of polymers from such monomers. mdpi.com

Investigations into the Influence of the Nitro Aromatic Moiety on Material Properties (e.g., Thermal Stability, Mechanical Strength)

The incorporation of aromatic and nitroaromatic units into a polymer backbone can significantly influence its bulk properties. Aromatic groups generally increase the rigidity of the polymer chain, which often leads to enhanced thermal stability and mechanical strength. researchgate.netmdpi.com

The nitroaromatic moiety, in particular, can have several effects. The strong polarity of the nitro group can lead to increased intermolecular forces between polymer chains, potentially affecting properties like the glass transition temperature (Tg) and solvent resistance. Studies on other polymers containing nitroaromatic side chains have explored these effects. nih.gov For instance, the introduction of hydrogen-bonding moieties in the side chains of conjugated polymers has been shown to modulate mechanical properties by altering crystallinity. rsc.org While the nitro group itself is not a classical hydrogen-bond donor, its polarity can contribute to similar dipole-dipole interactions.

Table 2: General Effects of Aromatic Groups on Polymer Properties

Polymer Type Key Structural Feature Typical Impact on Properties
Polystyrene Phenyl side groups Brittle, transparent, relatively low thermal stability researchgate.net
Aromatic Polyamides (Aramids) Aromatic rings in backbone High thermal stability, high strength, poor processability

Development of Pharmaceutical Precursors and Intermediates

Nitrotoluenes and their derivatives are important intermediates in the synthesis of pharmaceuticals. nih.govchemiis.comguidechem.com The compound this compound serves as a precursor for various pharmaceutically relevant scaffolds, primarily through the transformation of its nitro group.

The reduction of an aromatic nitro group to an aniline (B41778) is one of the most fundamental and widely used transformations in the synthesis of medicinal compounds. acs.org The resulting anilines are building blocks for a vast range of drugs, including anti-inflammatory agents, dyes, and antimicrobials. nih.govfishersci.com For example, 2-nitro-m-xylene, a structurally related compound, is used as a pharmaceutical intermediate. fishersci.comacs.org

The synthesis of o-aminophenol derivatives, which are key structural motifs in some bioactive molecules, often starts from the corresponding o-nitrophenols, highlighting the importance of the reduction of sterically hindered nitro groups. nih.gov The presence of the vinyl and methyl groups on this compound provides additional points for modification, allowing for the synthesis of more complex and targeted drug candidates. Nitroalkenes, in general, are considered indispensable building blocks for creating pharmaceutically relevant molecules in both academic and industrial research. frontiersin.org The initial compound can be used to build complex heterocyclic systems which form the core of many modern drugs. researchgate.netresearchgate.net

Table of Mentioned Compounds

Compound Name
This compound
2-nitro-m-xylene
Aniline
o-aminophenol
o-nitrophenol
p-toluidine
p-nitrotoluene
Toluene (B28343)
Benzene
4-chloro-2-nitrotoluene
2-chloro-6-nitrotoluene
2-nitrotoluene-4-sulfonic acid
2-ethyl-6-methylaniline
p-bromobenzaldehyde
p-aminobenzaldehyde
2,4-dinitrobenzaldehyde
2-nitroso-4-nitrobenzoic acid
4-nitroso-2-nitrophenol

Synthesis of Nitro-Substituted Precursors for Drug Discovery Programs

No research findings are available for this specific compound.

Derivatization to Amino-Functionalized Compounds for Subsequent Transformations

No research findings are available for this specific compound.

Future Research Directions and Unresolved Challenges Pertaining to 1 Ethenyl 3 Methyl 2 Nitrobenzene

Pursuit of Environmentally Benign and Sustainable Synthetic Methodologies

The development of green and sustainable methods for synthesizing 1-ethenyl-3-methyl-2-nitrobenzene is a critical area of future research. Traditional synthetic routes often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Future efforts will likely focus on several key areas:

Alternative Hydrogen Sources: Exploring the use of methanol (B129727) as a renewable and cost-effective hydrogen source for the reduction of nitroarenes is a promising avenue. researchgate.netwikipedia.org Methanol can serve as both a C1 synthon and a hydrogen source, offering a cleaner alternative to traditional reducing agents. researchgate.net

Catalyst Development: The design of efficient and recyclable catalysts is paramount. For instance, ruthenium chloride (RuCl3) has shown potential as a ligand-free catalyst for N-methylation and transfer hydrogenation of nitroarenes using methanol. researchgate.net Further research could optimize this and other catalytic systems to improve yields and selectivity.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis of nitroaromatic compounds represents a frontier in sustainable chemistry. Biocatalytic processes can offer high selectivity under mild conditions, significantly reducing the environmental impact.

Discovery of Novel Catalytic Systems for Highly Selective Transformations

The reactivity of this compound, with its nitro, ethenyl, and methyl groups, allows for a variety of chemical transformations. A significant challenge lies in developing catalytic systems that can selectively target one functional group while leaving the others intact.

Chemoselective Reduction: Achieving the selective reduction of the nitro group in the presence of the ethenyl group is a key objective. While reagents like hydrogen gas with a palladium catalyst can reduce the nitro group to an amine, developing more nuanced catalytic systems that can be tuned for specific reductions is an ongoing area of research. acs.org

Asymmetric Catalysis: For the synthesis of chiral molecules derived from this compound, the development of asymmetric catalysts is crucial. This would enable the production of enantiomerically pure compounds, which is of high importance in the pharmaceutical industry.

Tandem Reactions: Designing catalytic systems that can facilitate multiple reaction steps in a single pot, known as tandem or cascade reactions, can significantly improve efficiency. For example, a system that combines the reduction of the nitro group with a subsequent cyclization reaction could streamline the synthesis of complex heterocyclic compounds.

Exploration of this compound in Emerging Fields of Material Science

The unique electronic and structural features of this compound make it a promising candidate for applications in material science. Its potential as a building block for novel materials is an exciting area for future exploration.

Polymer Synthesis: The ethenyl group allows for polymerization, potentially leading to the creation of new polymers with tailored properties. These polymers could have applications in areas such as electronics, coatings, and advanced composites. Research will focus on controlling the polymerization process to achieve desired molecular weights and architectures.

Nonlinear Optical (NLO) Materials: Nitroaromatic compounds are known to exhibit nonlinear optical properties. Investigating the NLO characteristics of this compound and its derivatives could lead to the development of new materials for applications in optoelectronics and photonics.

Organic Semiconductors: The conjugated π-system of the molecule suggests potential for use in organic electronic devices. Future research could explore its charge transport properties and its suitability for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Application of Advanced Analytical and Spectroscopic Techniques for In-situ Reaction Monitoring

A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformations of this compound requires the use of advanced analytical techniques.

In-situ Spectroscopy: Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the concentration of reactants, intermediates, and products during a chemical reaction. This data is invaluable for optimizing reaction conditions and elucidating reaction pathways.

Mass Spectrometry: Advanced mass spectrometry techniques, such as liquid ionization from a flowing atmospheric-pressure afterglow (LIFDI-MS), can be used to identify and characterize transient intermediates in complex reaction mixtures. acs.org

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms, predict reaction outcomes, and design new catalysts. acs.org The synergy between experimental and computational approaches will be crucial for advancing the chemistry of this compound.

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